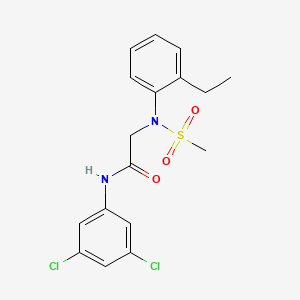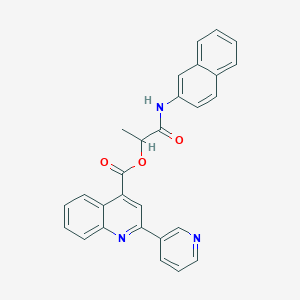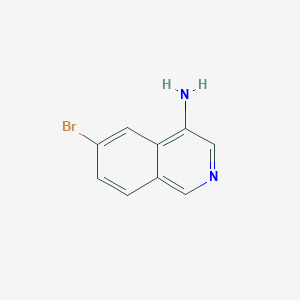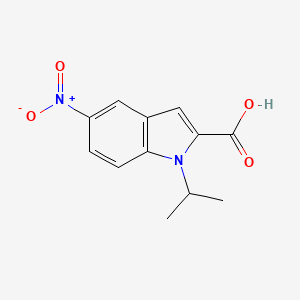![molecular formula C14H7ClN2S2 B12499312 ({5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)propanedinitrile](/img/structure/B12499312.png)
({5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)PROPANEDINITRILE is a complex organic compound featuring a thiophene ring substituted with a chlorophenylsulfanyl group and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)PROPANEDINITRILE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Chlorophenylsulfanyl Group: The chlorophenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol group reacts with a chlorobenzene derivative.
Formation of the Propanedinitrile Moiety: The propanedinitrile group can be introduced via a Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)PROPANEDINITRILE can undergo various chemical reactions, including:
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes.
Applications De Recherche Scientifique
2-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)PROPANEDINITRILE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound’s derivatives have shown potential as antiviral and antibacterial agents.
Mécanisme D'action
The mechanism of action of 2-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)PROPANEDINITRILE involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-[5-({5-[(4-CHLOROPHENYL)SULFANYL]THIEN-2-YL}METHYLENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE
Uniqueness
2-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)PROPANEDINITRILE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Propriétés
Formule moléculaire |
C14H7ClN2S2 |
|---|---|
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
2-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H7ClN2S2/c15-11-1-3-12(4-2-11)18-14-6-5-13(19-14)7-10(8-16)9-17/h1-7H |
Clé InChI |
WXWFCDDIGYBNSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC2=CC=C(S2)C=C(C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B12499243.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12499248.png)
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12499261.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499272.png)
![N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12499285.png)
![Methyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499286.png)


![2-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B12499297.png)

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-ethoxybenzoate](/img/structure/B12499306.png)
![7-benzyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12499307.png)
